molecular formula C22H20N4O4S B2422903 1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105209-30-0

1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

カタログ番号: B2422903
CAS番号: 1105209-30-0
分子量: 436.49
InChIキー: DKRNNEBIVWIYOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (CAS 1105209-30-0) is a high-purity chemical compound with a molecular formula of C22H20N4O4S and a molecular weight of 436.49 g/mol . This urea-thiazolo[3,2-a]pyrimidine hybrid compound has garnered significant attention in medicinal chemistry for its potential biological activities, particularly in oncology research . Compounds featuring the thiazolo[3,2-a]pyrimidine scaffold have been rationally designed and synthesized as angiogenesis inhibitors, representing a promising approach for cancer therapy . Research indicates that this class of compounds can exhibit potent inhibitory effects on human umbilical vein endothelial cell (HUVEC) proliferation, a key model in studying angiogenesis, with some analogs demonstrating activity in the low micromolar range . The mechanism through which related compounds exert their anticancer effects may involve the inhibition of DNA synthesis, induction of apoptotic pathways in cancer cells, and causing cell cycle arrest at the G2/M phase . The presence of the thiazole moiety, a prominent feature in this molecule, is often associated with a broad pharmacological spectrum and is a fundamental part of some clinically applied anticancer drugs . This product is supplied for research applications and is intended for in vitro studies in a controlled laboratory environment. It is not classified as a drug or pharmaceutical and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals. Researchers can leverage this compound for investigating small molecule antitumor agents, exploring structure-activity relationships (SAR), and developing novel therapeutic strategies .

特性

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-10-20(27)26-18(12-31-22(26)23-13)14-4-6-15(7-5-14)24-21(28)25-17-9-8-16(29-2)11-19(17)30-3/h4-12H,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNNEBIVWIYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(2,4-Dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a compound that has garnered attention for its potential biological activities. The compound's structure includes a thiazole moiety, which is often associated with various pharmacological effects. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C22H20N4O4S
  • Molecular Weight : 436.49 g/mol
  • IUPAC Name : 1-(2,4-dimethoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
  • Purity : Generally around 95% .

Anticancer Properties

Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that 1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A431<10
HT29<15
Jurkat<12

The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy groups enhances the cytotoxicity of the compound by improving its interaction with cellular targets.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of DNA Synthesis : The thiazole moiety is known to interfere with DNA replication processes.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

Antimicrobial Effects

The compound also shows potential antimicrobial properties. Pyrimidine derivatives are widely recognized for their efficacy against various bacteria and fungi:

Microbial Strain Activity Reference
E. coliInhibited at 50 µg/mL
S. aureusInhibited at 25 µg/mL

Anti-inflammatory Properties

Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could suggest a potential therapeutic role in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and testing of this compound against multiple cancer cell lines. The results indicated a promising profile for further development as an anticancer agent:

  • Study Design : In vitro assays were performed on A431 and HT29 cells.
  • Findings : The compound displayed significant growth inhibition with IC50 values comparable to standard chemotherapeutics.
  • : The study supports further investigation into its mechanism and potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this urea-thiazolo[3,2-a]pyrimidine hybrid compound?

  • Methodology : Synthesis typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Urea formation via reaction of isocyanates with amines under anhydrous conditions (e.g., using triethylamine as a base in DMF) .
  • Heterocyclic ring construction : The thiazolo[3,2-a]pyrimidine core can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by oxidation to introduce the 5-oxo group .
  • Critical parameters : Temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol for solubility) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the thiazolo-pyrimidine ring .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodology :

  • In vitro screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays, given the compound’s heterocyclic motifs .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar urea derivatives (e.g., phenyl vs. thiophene substituents) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

  • Methodology :

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···O urea motifs as D descriptors) using crystallographic data .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with intermolecular bond strength .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of analogs?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
  • QSAR modeling : Train models on datasets of urea derivatives with modified aryl/heteroaryl groups to predict bioactivity .

Q. How can ring puckering in the thiazolo[3,2-a]pyrimidine moiety affect conformational dynamics?

  • Methodology :

  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity .
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvents (e.g., water vs. DMSO) using AMBER force fields .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Methodology :

  • Hydrolysis/photolysis assays : Expose to UV light (254 nm) and aqueous buffers (pH 5–9) to measure degradation half-lives .
  • Bioaccumulation potential : Estimate logP values via HPLC retention times and compare with EPA guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。